molecular formula C7H5BrN2O B598109 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- CAS No. 1198416-34-0

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

Cat. No.: B598109
CAS No.: 1198416-34-0
M. Wt: 213.034
InChI Key: ZXDKBIHVTMQMDS-UHFFFAOYSA-N
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Description

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a bromine atom attached to the second position.

Preparation Methods

The synthesis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Sonogashira coupling followed by a 5-exo-dig cyclization can be used to produce 2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines . Industrial production methods often involve the use of microwave-dielectric heating to increase yield and reduce reaction time .

Chemical Reactions Analysis

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- can be compared with other similar compounds, such as:

The uniqueness of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

2-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-4-1-2-6(11)10-7(4)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDKBIHVTMQMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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